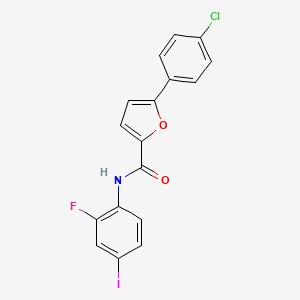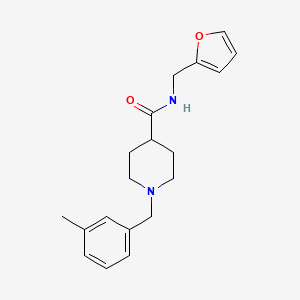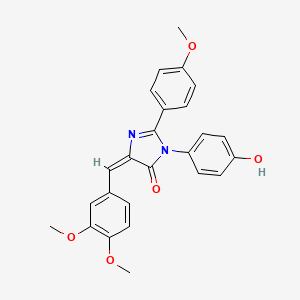
3-chloro-1-(2-propoxyphenyl)-2,5-pyrrolidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-1-(2-propoxyphenyl)-2,5-pyrrolidinedione, also known as CPP, is a compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. CPP belongs to the class of compounds known as pyrrolidinediones, which are known to possess a wide range of biological activities.
Wirkmechanismus
The exact mechanism of action of 3-chloro-1-(2-propoxyphenyl)-2,5-pyrrolidinedione is not fully understood. However, it is believed to act by inhibiting the activity of the enzyme phospholipase A2, which is involved in the production of inflammatory mediators. This compound may also act by modulating the activity of ion channels in the brain, which can affect neuronal excitability and neurotransmitter release.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory disorders. This compound has also been shown to protect neurons from damage caused by oxidative stress and other insults. In addition, this compound has been shown to inhibit the growth of cancer cells in vitro and in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-chloro-1-(2-propoxyphenyl)-2,5-pyrrolidinedione in lab experiments is that it is a relatively stable compound that can be synthesized in high yields and purity. This compound is also soluble in a variety of solvents, which makes it easy to work with in the lab. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are a number of future directions for research on 3-chloro-1-(2-propoxyphenyl)-2,5-pyrrolidinedione. One area of interest is the development of this compound derivatives with improved pharmacological properties. Another area of interest is the investigation of this compound as a potential treatment for neurological disorders such as epilepsy and Alzheimer's disease. In addition, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Synthesemethoden
The synthesis of 3-chloro-1-(2-propoxyphenyl)-2,5-pyrrolidinedione involves the reaction of 2-propoxybenzoic acid with phosgene to form 2-propoxybenzoyl chloride. This intermediate is then reacted with 3-chloro-2,5-pyrrolidinedione to form this compound. The synthesis of this compound has been optimized to produce high yields and purity.
Wissenschaftliche Forschungsanwendungen
3-chloro-1-(2-propoxyphenyl)-2,5-pyrrolidinedione has been extensively studied for its potential therapeutic properties. It has been shown to possess anti-inflammatory, analgesic, and neuroprotective effects. This compound has also been investigated for its potential use in the treatment of epilepsy and other neurological disorders. In addition, this compound has been shown to have anti-tumor properties and may be useful in the treatment of cancer.
Eigenschaften
IUPAC Name |
3-chloro-1-(2-propoxyphenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO3/c1-2-7-18-11-6-4-3-5-10(11)15-12(16)8-9(14)13(15)17/h3-6,9H,2,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAWGGBLTHSYADI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1N2C(=O)CC(C2=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[(3,5-dimethyl-1-adamantyl)carbonyl]isonicotinohydrazide hydrochloride](/img/structure/B4897048.png)
![ethyl [5-(4-iodobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B4897052.png)
![ethyl 5-{[(2,5-dimethoxyphenyl)amino]carbonyl}-2-[(3-fluorobenzoyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B4897057.png)
![3-[1-(4-bromo-2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(5-chloro-2-methylphenyl)-2-cyanoacrylamide](/img/structure/B4897071.png)
![N-(4-methylphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide](/img/structure/B4897078.png)
![1-[4-chloro-3-(1-pyrrolidinylsulfonyl)benzoyl]-4-phenylpiperazine](/img/structure/B4897079.png)
![N~2~-(2,4-dichlorobenzyl)-N~1~-(2-methoxyethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4897094.png)
![ethyl 1-[(4'-nitro-4-biphenylyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B4897114.png)

![2-[(4,8-dimethyl-2-quinolinyl)thio]-N-(2-furylmethyl)propanamide](/img/structure/B4897120.png)

![6-(2-methoxyphenyl)-3-{[4-(2-thienylmethyl)-1-piperazinyl]carbonyl}imidazo[2,1-b][1,3]thiazole](/img/structure/B4897141.png)

![7-(4-methoxyphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4897152.png)